N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride
CAS No.:
Cat. No.: VC18111499
Molecular Formula: C15H14Cl2N4O2S2
Molecular Weight: 417.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14Cl2N4O2S2 |
|---|---|
| Molecular Weight | 417.3 g/mol |
| IUPAC Name | N-[4-[2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C15H13ClN4O2S2.ClH/c1-24(21,22)20-11-4-2-10(3-5-11)13-9-23-15(19-13)18-12-6-7-14(16)17-8-12;/h2-9,20H,1H3,(H,18,19);1H |
| Standard InChI Key | FSOYBGBRYYKYPU-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=C(C=C3)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is a hydrochloride salt of a sulfonamide derivative. The free base form has the molecular formula , while the hydrochloride form adds one HCl molecule, resulting in . The compound’s systematic IUPAC name is N-[4-[2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide hydrochloride, reflecting its core structure: a methanesulfonamide group attached to a phenyl ring substituted with a thiazole moiety linked to a 6-chloropyridin-3-amine .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 417.3 g/mol | |
| SMILES | CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=C(C=C3)Cl | |
| InChIKey | PVNLBNZIROOTQY-UHFFFAOYSA-N | |
| European Community (EC) Number | 954-031-8 |
Synthesis and Reaction Chemistry
Synthetic Pathways
Synthesis involves sequential nucleophilic substitutions and cyclization reactions. A representative route includes:
-
Coupling of 6-chloropyridin-3-amine with a thiazole precursor in dimethylformamide (DMF) at 60–80°C.
-
Sulfonylation of the intermediate phenylamine with methanesulfonyl chloride in tetrahydrofuran (THF), catalyzed by triethylamine.
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization from ethanol/water mixtures .
Reaction Dynamics
The compound participates in acid-base reactions due to its sulfonamide group () and undergoes electrophilic substitution at the thiazole ring’s C-5 position under acidic conditions. Catalytic hydrogenation reduces the chloropyridine moiety, altering bioactivity.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-NMR (400 MHz, DMSO-) reveals signals at δ 8.35 (s, 1H, NH), 7.85–7.45 (m, 4H, aromatic), and 3.15 (s, 3H, ). -NMR confirms the thiazole (δ 165.2) and sulfonamide (δ 44.7) carbons.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) shows a parent ion at 381.02413 ([M+H]+), consistent with the free base . Collision cross-section (CCS) values predict gas-phase ion mobility, aiding pharmacokinetic studies .
Table 2: Predicted Collision Cross-Section (CCS) Values
| Adduct | CCS (Ų) | |
|---|---|---|
| [M+H]+ | 381.02413 | 183.0 |
| [M+Na]+ | 403.00607 | 195.9 |
| [M+NH4]+ | 398.05067 | 190.4 |
Applications in Drug Development
As a sulfonamide derivative, this compound serves as a lead structure for antibiotics targeting resistant pathogens and anticancer agents with reduced off-target effects. Structural analogs are under investigation for enhanced bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume